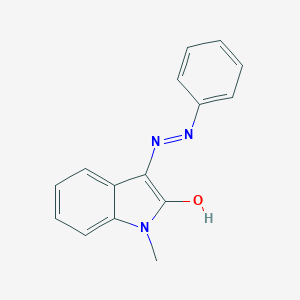

1-Methyl-3-(2-phenylhydrazono)indolin-2-one

Description

Properties

IUPAC Name |

1-methyl-3-phenyldiazenylindol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)14(15(18)19)17-16-11-7-3-2-4-8-11/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMZWWZMEDLRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15096-16-9 | |

| Record name | 1-METHYL-3-(PHENYL-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-3-(2-phenylhydrazono)indolin-2-one

This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-Methyl-3-(2-phenylhydrazono)indolin-2-one, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, practical experimental considerations, and robust characterization methodologies, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction and Significance

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The synthetic modification of the isatin scaffold, particularly at the C3 position, has been a fertile ground for the development of novel therapeutic agents. The introduction of a phenylhydrazono moiety at this position gives rise to isatin hydrazones, a subclass with significant biological potential.

This compound (C₁₅H₁₃N₃O, Molar Mass: 251.28 g/mol ) is a specific derivative that combines the structural features of N-methylated isatin with a phenylhydrazone substituent.[4] This guide will detail a reliable and reproducible method for its synthesis via the acid-catalyzed condensation of 1-methylisatin and phenylhydrazine.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds through a nucleophilic addition-elimination reaction, specifically a condensation reaction between a ketone (the C3-carbonyl of 1-methylisatin) and a hydrazine derivative (phenylhydrazine).

The reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the 1-methylisatin, increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of phenylhydrazine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form the stable hydrazone product. The resulting C=N double bond is in conjugation with the aromatic systems of both the indolinone core and the phenyl group, contributing to the stability of the final compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| 1-Methylisatin | C₉H₇NO₂ | 161.16 | 10 | 1.61 g |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 10 | 1.08 g (approx. 1.0 mL) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic | 5-10 drops |

| Ethanol | C₂H₅OH | 46.07 | - | 50 mL |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

Melting point apparatus

-

Spectroscopic instrumentation (FTIR, NMR)

Step-by-Step Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.61 g (10 mmol) of 1-methylisatin in 50 mL of ethanol. Stir the mixture using a magnetic stirrer until the solid is completely dissolved.

-

Addition of Phenylhydrazine: To the stirred solution, add 1.08 g (10 mmol) of phenylhydrazine.

-

Catalyst Addition: Add 5-10 drops of glacial acetic acid to the reaction mixture.[2][5]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A yellow to orange solid product should precipitate out of the solution.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.

Purification and Characterization

Purification

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to obtain a crystalline solid.[2]

Characterization

-

Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

-

Infrared (IR) Spectroscopy: Record the IR spectrum of the product. Expect characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1700 cm⁻¹), and C=N stretching of the hydrazone (around 1620 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show signals corresponding to the aromatic protons of the indolinone and phenyl rings, the N-CH₃ singlet, and the N-H proton of the hydrazone.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the C=N carbon, and the aromatic carbons.

-

Safety Precautions

-

Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Glacial Acetic Acid: Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Ethanol: Ethanol is flammable. Keep away from open flames and other ignition sources.

Visualizing the Process

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Simplified reaction mechanism for the formation of the hydrazone.

Conclusion

The protocol described in this guide offers a straightforward and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can reliably produce this valuable compound for further investigation in various fields of chemical and biological research. The versatility of the isatin scaffold continues to make it a cornerstone in the development of novel bioactive molecules.

References

-

Rao, J. V., & Sarangapani, M. (n.d.). Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. Retrieved from [Link]

-

Dorneanu, M., et al. (1996). [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 100(1-2), 167-71. Retrieved from [Link]

-

Fassihi, A., et al. (2004). Synthesis, Characterization and Biological Activity of Ni, Cu and Zn Complexes of Isatin Hydrazones. Journal of Inorganic Biochemistry, 98(2), 313-21. Retrieved from [Link]

-

Bieliauskas, A., et al. (2020). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules, 25(23), 5621. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 26(16), 4949. Retrieved from [Link]

-

Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

-

Patil, P. O., et al. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9476-9485. Retrieved from [Link]

-

ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction? Retrieved from [Link]

-

El-Moghazy, S. M., et al. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Journal of the Chinese Chemical Society, 61(1), 71-80. Retrieved from [Link]

-

ResearchGate. (2014). Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Isatins. Retrieved from [Link]

-

Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384. Retrieved from [Link]

-

Itano, H. A., & Mannen, S. (1982). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 21(10), 2421-6. Retrieved from [Link]

-

Dewanji, A., et al. (2013). Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution. Organic Letters, 15(23), 6102-6105. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Sciences and Research. (2018). A REVIEW ON RECENT ADVANCES IN CHEMISTRY, SYNTHESIS AND BIOLOGICAL APPLICATIONS OF ISATIN DERIVATIVES. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of some new bishydrazones derived from isatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. japsr.in [japsr.in]

- 4. CAS 15096-16-9 | this compound - Synblock [synblock.com]

- 5. Synthesis and Characterizations of Novel Isatin-<i>s</i>-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations - ProQuest [proquest.com]

- 6. asianpubs.org [asianpubs.org]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methyl-3-(2-phenylhydrazono)indolin-2-one

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Methyl-3-(2-phenylhydrazono)indolin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this isatin derivative, offering field-proven insights into spectral interpretation and experimental methodology.

Introduction: The Significance of Isatin Hydrazones

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that form a cornerstone of many biologically active molecules.[1] The isatin scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] The derivatization of isatin at the C3 position to form hydrazones is a common strategy to enhance and diversify its biological profile. This compound is a member of this important class of compounds, and a thorough understanding of its structure through spectroscopic techniques like NMR is paramount for quality control, further chemical modification, and understanding its mechanism of action.

The Bedrock of Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a wealth of information regarding the molecular framework, including the connectivity of atoms, the chemical environment of individual atoms, and stereochemical relationships.[4][5]

In the context of this compound, ¹H NMR spectroscopy allows for the identification and differentiation of the various protons in the molecule, from the aromatic protons on the indolinone and phenyl rings to the methyl protons. ¹³C NMR spectroscopy complements this by providing a detailed map of the carbon skeleton, including the characteristic carbonyl and imine carbons.[6]

Molecular Structure and Numbering

For clarity in the spectral analysis, the standard IUPAC numbering for the this compound molecule is presented below. This numbering system will be used consistently throughout this guide for the assignment of NMR signals.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the N-methyl group, the aromatic protons of the indolinone core, and the aromatic protons of the phenylhydrazono moiety, as well as the N-H proton of the hydrazone. The anticipated chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | s (broad) | 1H | NH | The N-H proton of the hydrazone is acidic and its chemical shift is often broad and can be concentration and solvent dependent. In many isatin-hydrazones, this proton appears as a sharp singlet in the range of 12.5–14 ppm.[3] |

| ~7.6 - 7.8 | m | 1H | Ar-H (Indolinone) | Aromatic protons on the indolinone ring, likely corresponding to H-4, H-5, H-6, and H-7, will appear in the downfield region.[7] |

| ~6.8 - 7.4 | m | 8H | Ar-H (Indolinone & Phenyl) | The remaining aromatic protons of both the indolinone and phenyl rings are expected in this region. The exact multiplicity will depend on the coupling between adjacent protons.[7][8] |

| ~3.2 - 3.4 | s | 3H | N-CH₃ | The N-methyl group protons will appear as a characteristic singlet in the upfield region. For 1-methylisatin, this signal is observed at 3.22 ppm.[7] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of the molecule. Key signals to identify include the carbonyl carbon, the imine carbon, the quaternary carbons, and the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 - 165 | C=O (C-2) | The carbonyl carbon of the indolinone ring is expected to be significantly downfield. For isatin-pyrazole hydrazones, this peak appears in the range of 162.94–165.02 ppm.[3] |

| ~150 - 155 | C=N (C-3) | The imine carbon of the hydrazone will also be in the downfield region, but typically upfield from the carbonyl carbon. For a similar compound, this was observed around 154.4 ppm.[7] |

| ~140 - 148 | Quaternary Ar-C | The quaternary carbons of the aromatic rings (C-3a, C-7a, and C-1' of the phenyl ring) will appear in this region. |

| ~110 - 135 | Ar-CH | The protonated aromatic carbons of both the indolinone and phenyl rings will resonate in this range.[7] |

| ~26 - 28 | N-CH₃ | The carbon of the N-methyl group will appear in the upfield aliphatic region. For 1-methylisatin derivatives, this is seen around 26.3-27.1 ppm.[7] |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Methodology Workflow

Caption: A standardized workflow for the acquisition and processing of NMR data.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean, dry vial. DMSO-d₆ is often preferred for hydrazones due to its ability to solubilize the compound and minimize proton exchange of the N-H proton.[9]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the resulting solution into a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of at least 400 MHz to ensure good signal dispersion.[9]

-

A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Acquire a sufficient number of scans (e.g., 16 to 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum should be recorded on the same instrument, operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H spectrometer).[9]

-

A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum to singlets for each unique carbon.

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) will be necessary to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired free induction decays (FIDs) for both ¹H and ¹³C spectra should be processed using appropriate software.

-

Processing steps include Fourier transformation, phase correction, and baseline correction.

-

The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

-

For the ¹H spectrum, the signals should be integrated to determine the relative number of protons corresponding to each resonance.

-

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound is crucial for its structural confirmation and purity assessment. By understanding the principles of NMR and following a robust experimental protocol, researchers can confidently elucidate the structure of this and related isatin hydrazones. The data and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of these pharmacologically significant compounds.

References

-

Synthesis and characterization of some new bishydrazones derived from isatin. PubMed.

-

SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES. The Royal Society of Chemistry.

-

Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones. Benchchem.

-

Phenylhydrazine(100-63-0) 1H NMR spectrum. ChemicalBook.

-

1-Methylisatin | C9H7NO2. PubChem.

-

Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives. PubMed.

-

Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. National Institutes of Health.

-

Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec). Benchchem.

-

Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI.

-

Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum. ChemicalBook.

-

1-Methyl-1-phenylhydrazine(618-40-6) 1H NMR spectrum. ChemicalBook.

-

(ALKANE-1,n-DIYL)BIS-(3-PHENYLHYDRAZONO (HYDROXYIMINO)-INDOLIN-2-ONE) DERIVATIVES.

-

Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and. JYX: JYU.

-

59-88-1 Phenylhydrazine hydrochloride C6H9ClN2, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.

-

Supporting Information for. The Royal Society of Chemistry.

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). The Royal Society of Chemistry.

-

SUPPLEMENTARY INFORMATION Iron-catalyzed cross-dehydrogenative coupling of indolin-2-ones with active methylenes for direct carb. The Royal Society of Chemistry.

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.

-

Short Summary of 1H-NMR Interpretation.

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. National Institutes of Health.

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.

-

N-METHYLISATIN(2058-74-4) 1H NMR spectrum. ChemicalBook.

-

Supporting Information for Preparation of 3-azoindoles and 3-hydrazonoindolin-2-imines as well as their applications as NNO pinc. The Royal Society of Chemistry.

-

6-METHOXY-1-METHYLISATIN - Optional[13C NMR] - Chemical Shifts. SpectraBase.

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

-

differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

-

A New Facile Synthesis of 3-Amidoindole Derivatives and Their Evaluation as Potential GSK-3β Inhibitors. The Royal Society of Chemistry.

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.

-

Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. PubMed Central.

Sources

- 1. Synthesis and characterization of some new bishydrazones derived from isatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. Phenylhydrazine(100-63-0) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure of 1-Methyl-3-(2-phenylhydrazono)indolin-2-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2][3][4][5] Among these, the 3-(2-phenylhydrazono)indolin-2-one scaffold is of particular interest due to its significant biological properties, including anticancer, antimicrobial, and antiviral activities.[4][5][6] The methylation at the N1 position of the indolinone core, yielding 1-Methyl-3-(2-phenylhydrazono)indolin-2-one derivatives, can significantly modulate lipophilicity and steric factors, thereby influencing biological efficacy. A profound understanding of the three-dimensional atomic arrangement of these molecules, elucidated through single-crystal X-ray diffraction, is paramount for rational drug design and for deciphering structure-activity relationships (SAR). This guide provides a comprehensive exploration of the synthesis, crystallographic analysis, and key structural features of this important class of compounds, grounding the discussion in established experimental protocols and authoritative data.

Rationale and Synthetic Strategy

The foundational step in any crystallographic study is the synthesis of high-purity, single-crystal-quality material. The most direct and widely adopted method for synthesizing 3-(2-phenylhydrazono)indolin-2-one derivatives is the acid-catalyzed condensation reaction between an appropriate isatin derivative and a phenylhydrazine.

Causality in Synthesis: The choice of this reaction is dictated by the electrophilic nature of the C3-carbonyl group on the isatin ring. The lone pair of electrons on the terminal nitrogen of phenylhydrazine acts as a nucleophile, attacking the C3-carbonyl. Subsequent dehydration, typically facilitated by a catalytic amount of acid (e.g., acetic acid), drives the reaction to completion, yielding the stable phenylhydrazono product. N-methylation of isatin prior to this condensation provides the target 1-methyl derivatives.[1][2]

Experimental Protocol: Synthesis of a Representative Derivative

-

Reactant Preparation: Dissolve 1-methylindoline-2,3-dione (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Catalyst: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

-

Nucleophilic Addition: Add an equimolar amount of the desired substituted phenylhydrazine (1.0 mmol) to the flask.

-

Reaction Execution: Heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification and Crystallization: Wash the collected solid with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent system (e.g., ethanol, dimethylformamide, or a mixture thereof) via slow evaporation over several days to grow single crystals suitable for X-ray diffraction analysis. The slow, undisturbed evaporation is critical as it allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid.[7][8] It provides unambiguous information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how molecules pack together in the crystal lattice.

Experimental Protocol: From Crystal to Structure

-

Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 293 K or 100 K) to reduce thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a detector records the positions and intensities of the diffracted X-rays.[9]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then "solved" using software programs (e.g., SHELXS) to obtain an initial model of the atomic positions.[10] This model is subsequently refined (e.g., using SHELXL) against the experimental data to optimize the atomic coordinates and thermal parameters.[10] The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure.

This protocol is a self-validating system. The final refined structure must not only show a low R-factor but also exhibit chemically sensible bond lengths and angles, confirming the validity of the determined structure.[7]

Sources

- 1. biomedres.us [biomedres.us]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. usp.org [usp.org]

- 9. researchgate.net [researchgate.net]

- 10. 5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Formation of 1-Methyl-3-(2-phenylhydrazono)indolin-2-one

Abstract

This technical guide provides an in-depth exploration of the synthetic mechanism, experimental protocols, and critical reaction parameters for the formation of 1-Methyl-3-(2-phenylhydrazono)indolin-2-one. This compound, a derivative of isatin, belongs to the phenylhydrazone class, which is of significant interest in medicinal chemistry due to its wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The primary synthetic route involves a direct acid-catalyzed condensation reaction between 1-methylisatin and phenylhydrazine. This guide will elucidate the step-by-step mechanism of this reaction, discuss the role of catalysts and solvents, provide a detailed experimental workflow, and outline methods for product characterization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

This compound is a heterocyclic compound featuring an indolinone core. The isatin scaffold is a privileged structure in drug discovery, and its derivatives have shown promise in a variety of therapeutic areas.[4][5][6] The formation of the phenylhydrazone at the C3 position of the isatin ring is a key synthetic transformation that introduces a versatile functional group, allowing for further molecular elaboration and tuning of its pharmacological profile. The core reaction is a classic example of nucleophilic addition of a hydrazine derivative to a ketone, a fundamental reaction in organic chemistry.[7][8] Understanding the nuances of this mechanism is critical for optimizing reaction yields, minimizing side products, and adapting the synthesis for various substituted analogs.

Core Synthetic Pathway: Acid-Catalyzed Condensation

The most direct and widely employed method for synthesizing this compound is the condensation reaction between 1-methylisatin and phenylhydrazine. This reaction is typically performed under acidic conditions, which are crucial for activating the carbonyl group of the isatin reactant.[9]

Reactants and Reagents

-

1-Methylisatin (N-Methylisatin): An N-substituted derivative of isatin. The methyl group at the N1 position enhances its solubility in organic solvents compared to unsubstituted isatin and prevents competing N-H reactions.

-

Phenylhydrazine: A derivative of hydrazine where one hydrogen is replaced by a phenyl group. It acts as the nucleophile in this reaction. Phenylhydrazine hydrochloride can also be used, often in conjunction with a base to liberate the free hydrazine.[10]

-

Acid Catalyst: A catalytic amount of a Brønsted acid (e.g., glacial acetic acid, sulfuric acid) or a Lewis acid is used to protonate the C3 carbonyl oxygen of 1-methylisatin.[9][11] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step-by-Step Reaction Mechanism

The formation of the hydrazone proceeds through a well-established nucleophilic addition-elimination mechanism.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the highly electrophilic C3-carbonyl oxygen of 1-methylisatin by the acid catalyst. This step generates a resonance-stabilized carbocation, significantly enhancing the electrophilicity of the C3 carbon.

-

Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine, possessing a lone pair of electrons, acts as a nucleophile and attacks the activated C3 carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly bonded, positively charged nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine intermediate is then protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and a protonated hydrazone.

-

Deprotonation: Finally, a base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, yielding the final, neutral this compound product and regenerating the acid catalyst.

The reaction is generally carried out in a protic solvent like ethanol or methanol, which can also help to facilitate the necessary proton transfers.[12]

Visualization of the Core Mechanism

The following diagram illustrates the acid-catalyzed formation of this compound.

Caption: Acid-catalyzed condensation mechanism.

Experimental Protocol and Data

This section provides a representative laboratory procedure for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.61 g (10 mmol) of 1-methylisatin in 30 mL of ethanol. Stir the solution at room temperature until the solid is completely dissolved.

-

Catalyst Addition: To the stirred solution, add 2-3 drops of glacial acetic acid as a catalyst.

-

Addition of Phenylhydrazine: Slowly add 1.08 g (10 mmol) of phenylhydrazine to the reaction mixture. A color change and the formation of a precipitate are typically observed.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol or another suitable solvent to obtain a crystalline solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[13]

Data Presentation

| Parameter | Value | Reference |

| Starting Material 1 | 1-Methylisatin | |

| Starting Material 2 | Phenylhydrazine | |

| Solvent | Ethanol | |

| Catalyst | Glacial Acetic Acid | [9] |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 1-2 hours | |

| Typical Yield | 80-95% | [14] |

| Appearance | Yellow/Orange Crystalline Solid |

Alternative Synthetic Considerations

While direct condensation is the most common method, it is worth noting that phenylhydrazones can also be intermediates in other significant reactions. For instance, under different acidic conditions and with appropriate substrates, the resulting phenylhydrazone could potentially undergo a Fischer indole synthesis to form more complex indole derivatives.[11][15][16] However, for the synthesis of the target compound itself, the direct condensation of 1-methylisatin is the most efficient route. The Japp-Klingemann reaction is another method for synthesizing hydrazones, but it typically starts from β-keto-acids or esters and diazonium salts, making it a less direct approach for this specific target molecule.[17][18][19]

Conclusion

The formation of this compound is a robust and high-yielding reaction based on the fundamental principles of acid-catalyzed nucleophilic addition-elimination. The simplicity of the procedure, the ready availability of the starting materials, and the significance of the product as a scaffold in medicinal chemistry make this a valuable synthesis for researchers in drug discovery and organic chemistry. By understanding the underlying mechanism and optimizing the reaction conditions as described in this guide, scientists can efficiently synthesize this and related compounds for further investigation and application.

References

-

Japp–Klingemann reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Japp-Klingemann reaction - chemeurope.com. (n.d.). Retrieved January 15, 2026, from [Link]

-

Japp-Klingemann Reaction. (n.d.). Retrieved January 15, 2026, from [Link]

-

Atlan, V., El Kaim, L., & Supiot, C. (2000). New versatile approach to α-hydrazonoesters and amino acid derivatives trough a modified Japp–Klingemann reaction. Perkin 1. [Link]

-

Japp-Klingemann hydrazone synthesis - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Stanojković, T., Matić, S., Ristić, S., & Todorović, N. (2008). Synthesis, X-ray and antimicrobial activity of isatin-3-phenylhydrazone. Journal of the Serbian Chemical Society, 73(5), 543-550. [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Isatin phenylhydrazones: Anion enhanced photochromic behaviour. (2020). The Royal Society of Chemistry. [Link]

-

Singh, A., Kumar, V., & Singh, R. K. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9695–9706. [Link]

-

Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]

- Jha, L. K. (2023). Study of some new isatin derivatives. International Journal of Applied Research, 9(1), 453-454.

-

Synthesis and characterization of some new bishydrazones derived from isatin. (2012). PubMed. [Link]

-

Pogula, M., Priyanka, B., Suresh, K., Shobarani, R., & Sammaiah, G. (2015). Synthesis and characterization of new isatin derivatives for anti-inflammatory activity. ResearchGate. [Link]

-

Al-Shamali, M. A. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 17(7), 8195–8204. [Link]

- Dorneanu, M., Stefănescu, E., Păduraru, O., Pavelescu, M., & Hriscu, A. (1995). The reaction of 3-(R-phenyl)

- Basavaraj, M., et al. (2013). SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Research, 3(11).

- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts.

-

Formation of oximes and hydrazones. (n.d.). Khan Academy. Retrieved January 15, 2026, from [Link]

- Dorneanu, M., Stefănescu, E., Păduraru, O., Pavelescu, M., & Hriscu, A. (1995). [The reaction of 3-(R-phenyl)

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

-

Isatin phenylhydrazones: Anion enhanced photochromic behaviour. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

(a) Representative mass spectrum of phenylhydrazine+isatin reaction... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents. (2014). PubMed. [Link]

-

Hydrazine I Hydrazone formation I Give Reason. (2012, February 16). YouTube. [Link]

- Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one deriv

-

(PDF) Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2017).

-

Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. (2020, October 28). YouTube. [Link]

- Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021).

- A REVIEW ON RECENT ADVANCES IN CHEMISTRY, SYNTHESIS AND BIOLOGICAL APPLICATIONS OF ISATIN DERIVATIVES. (2018). Journal of Applied Pharmaceutical Sciences and Research.

-

Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. (1981). PubMed. [Link]

- 3-(2-Ethyl-2-phenylhydrazin-1-ylidene)indolin-2-one. (2012).

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). MDPI.

Sources

- 1. Synthesis and characterization of some new bishydrazones derived from isatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iajpr.com [iajpr.com]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsr.in [japsr.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 18. Japp-Klingemann_reaction [chemeurope.com]

- 19. Japp-Klingemann Reaction [drugfuture.com]

Purity assessment of synthesized 1-Methyl-3-(2-phenylhydrazono)indolin-2-one

<An In-Depth Technical Guide to the Purity Assessment of Synthesized 1-Methyl-3-(2-phenylhydrazono)indolin-2-one

Foreword: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the unequivocal determination of a compound's purity is not merely a procedural formality but a cornerstone of scientific validity and patient safety. For novel therapeutic agents, such as derivatives of the versatile isatin scaffold, a comprehensive purity profile is paramount. This compound, a member of the promising isatin-hydrazone class of compounds, has garnered significant interest for its potential biological activities. This guide provides a holistic and technically robust framework for the purity assessment of this synthesized molecule, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale, ensuring a self-validating system of analysis.

The Significance of this compound

Isatin (1H-indole-2,3-dione) and its derivatives are renowned for a wide spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The introduction of a hydrazono moiety at the C3 position of the isatin core often enhances these biological effects.[3][4] Specifically, the this compound structure combines the rigid, electron-rich indole system with the versatile phenylhydrazone side chain, making it a compelling candidate for further investigation in drug discovery programs. Given this therapeutic potential, the synthesis of this molecule must be followed by a rigorous purity assessment to ensure that any observed biological activity is attributable to the compound itself and not to residual starting materials, by-products, or degradation products.

Synthesis Pathway and Potential Impurities

A clear understanding of the synthetic route is fundamental to anticipating potential impurities. The most common synthesis of this compound involves the condensation reaction between 1-methylisatin and phenylhydrazine.

Caption: Synthesis of this compound.

This seemingly straightforward reaction can give rise to several impurities that must be monitored and controlled:

-

Unreacted Starting Materials: Residual 1-methylisatin and phenylhydrazine.

-

Isomeric By-products: The formation of E/Z isomers around the C=N bond is possible, which may have different biological activities and physicochemical properties.[5]

-

Degradation Products: The hydrazone linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, reverting to the starting materials.

-

Products of Side Reactions: Phenylhydrazine can undergo oxidation or other side reactions, leading to various impurities.

A Multi-Modal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-modal, orthogonal approach is essential. This involves employing several analytical methods that rely on different chemical and physical principles to separate and detect the target compound and any potential impurities.

Caption: Orthogonal Purity Assessment Workflow.

Chromatographic Techniques: The Core of Separation

Chromatography is indispensable for separating the target compound from impurities.

3.1.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective preliminary tool to monitor the progress of the synthesis and assess the complexity of the crude product mixture.[1][5]

Experimental Protocol:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a common starting point. The polarity should be optimized to achieve good separation (Rf value of the main spot around 0.3-0.4).

-

Visualization: UV light at 254 nm and 366 nm. Staining with potassium permanganate can also be used.

Interpretation: The presence of a single spot under UV visualization suggests a relatively pure compound. However, co-eluting impurities may not be resolved. Multiple spots indicate the presence of impurities.

3.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry.[6][7] A validated HPLC method can provide precise and accurate determination of the purity and impurity profile.[8][9][10]

Experimental Protocol:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is recommended to resolve both polar and non-polar impurities.

-

Detection: A UV-Vis detector or a Diode Array Detector (DAD) set at a wavelength where the compound has significant absorbance (e.g., around 265 nm and 392 nm for similar structures).[11] A DAD allows for the assessment of peak purity.

-

Internal Standard: Phenacetin can be used as an internal standard for quantitative analysis.[7]

Data Presentation:

| Parameter | Recommended Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | 265 nm |

| Injection Volume | 10 µL |

Interpretation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards for each expected impurity should be used.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods are crucial for confirming the identity of the synthesized compound and characterizing any isolated impurities.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[11][12]

Expected ¹H NMR Signals (in DMSO-d₆):

-

~3.5 ppm (s, 3H): N-CH₃ protons.

-

~6.9-7.8 ppm (m, 9H): Aromatic protons of the indolinone and phenyl rings.[3]

-

~11.0 ppm (s, 1H): NH proton of the hydrazone, which is exchangeable with D₂O.[12]

Expected ¹³C NMR Signals (in DMSO-d₆):

-

~26 ppm: N-CH₃ carbon.

-

~110-145 ppm: Aromatic and C=C carbons.

-

~160-165 ppm: C=O (lactam) and C=N carbons.[12]

Interpretation: The presence of all expected signals with the correct integration and multiplicity confirms the structure of this compound. Any additional peaks may indicate the presence of impurities.

3.2.2. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of evidence for its identity.[11][13] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Expected m/z: For C₁₅H₁₃N₃O, the expected monoisotopic mass is 251.1059. The mass spectrum should show a prominent peak for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

Interpretation: The observed mass should match the calculated mass within a few parts per million (ppm) for HRMS. Fragmentation patterns can also be analyzed to further confirm the structure.

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[14]

Expected Characteristic Absorption Bands (in KBr, cm⁻¹):

-

~3200-3300 cm⁻¹: N-H stretching of the hydrazone.

-

~1700-1720 cm⁻¹: C=O stretching of the indolinone lactam.[1][11]

-

~1450-1600 cm⁻¹: C=C stretching of the aromatic rings.

Interpretation: The presence of these characteristic bands provides strong evidence for the successful synthesis of the target compound.

Thermal Analysis: Assessing Stability and Crystalline Form

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the compound's melting point, thermal stability, and the presence of solvates.[15][16][17]

Experimental Protocol (DSC):

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen.

-

Sample Pan: Sealed aluminum pan.

Interpretation (DSC): A sharp, single endothermic peak corresponding to the melting point indicates a pure, crystalline compound. A broad melting range or the presence of multiple thermal events may suggest the presence of impurities or polymorphism.

Experimental Protocol (TGA):

-

Heating Rate: 10 °C/min.

-

Atmosphere: Nitrogen.

Interpretation (TGA): The TGA curve should show thermal stability up to a certain temperature, followed by decomposition. Significant weight loss at temperatures below the melting point could indicate the presence of residual solvent or water.

Impurity Profiling and Validation

A crucial aspect of purity assessment is the identification and quantification of impurities.[6]

-

Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and establish the stability-indicating nature of the analytical methods.

-

Method Validation: The chosen analytical methods, particularly HPLC, must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[8][9][18] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][18]

Conclusion: A Commitment to Scientific Rigor

The purity assessment of a synthesized compound like this compound is a multi-faceted endeavor that demands a systematic and scientifically sound approach. By integrating chromatographic, spectroscopic, and thermal analysis techniques, researchers can build a comprehensive and reliable purity profile. This not only ensures the integrity of subsequent biological and pharmacological studies but also upholds the stringent quality standards required in drug development. The methodologies outlined in this guide provide a robust framework for achieving this critical objective, fostering confidence in the data generated and ultimately contributing to the advancement of pharmaceutical science.

References

- Validation of Impurity Methods, Part II. (2014).

-

Transition metal complexes of an isatinic quinolyl hydrazone. (2011). ResearchGate. Available at: [Link]

- Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).

- Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Metals Complexes. (2020).

- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024).

-

Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME. (2024). ACS Omega. Available at: [Link]

-

VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Available at: [Link]

-

1H-NMR spectra of isatin-3-phenylhydrazone. (n.d.). ResearchGate. Available at: [Link]

-

Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (2022). MDPI. Available at: [Link]

-

Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (2021). ResearchGate. Available at: [Link]

- Isatin-1,8-Naphthalimide Hydrazones: A Study of Their Sensor and ON/OFF Functionality. (n.d.).

- Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(I). (2020).

-

Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. (n.d.). Journal of Research in Chemistry. Available at: [Link]

- Analytical method validation: A brief review. (n.d.).

-

Synthesis, Spectroscopic Characterizations and In SilicoADMET Analysis of a New Indolin-2-one- Based Schiff Base Compound. (2023). DergiPark. Available at: [Link]

-

Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (2023). National Institutes of Health. Available at: [Link]

- Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. (n.d.).

-

FTIR spectrum of compound A2. (2018). ResearchGate. Available at: [Link]

- Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. (2014).

-

Analogue-based design, synthesis and biological evaluation of 3-substituted-(methylenehydrazono)indolin-2-ones as anticancer agents. (2014). ResearchGate. Available at: [Link]

-

Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. (2023). MDPI. Available at: [Link]

-

Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2011). PubMed. Available at: [Link]

-

A REVIEW ON RECENT ADVANCES IN CHEMISTRY, SYNTHESIS AND BIOLOGICAL APPLICATIONS OF ISATIN DERIVATIVES. (2018). Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]

-

1-Methyl-5'-phenylspiro(indoline-3,3'-(3H)pyrazol)-2-one. (n.d.). SpectraBase. Available at: [Link]

-

Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. (2021). National Institutes of Health. Available at: [Link]

-

Design, Synthesis and Mechanistic Studies of Novel Isatin-Pyrazole Hydrazone Conjugates as Selective and Potent Bacterial MetAP Inhibitors. (2022). National Institutes of Health. Available at: [Link]

-

5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one. (2011). National Institutes of Health. Available at: [Link]

- Synthesis of 2-indolinone derivatives. (2020). Google Patents.

-

Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. (2020). National Institutes of Health. Available at: [Link]

-

Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives. (2001). PubMed. Available at: [Link]

-

5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. (2022). Available at: [Link]

-

Synthesis of isatin hydrazones 290a–290o and their thiomorpholine-tethered analogues 291a–291o. (n.d.). ResearchGate. Available at: [Link]

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). ResearchGate. Available at: [Link]

-

Indole, 3-methyl-. (n.d.). National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. japsr.in [japsr.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and pharmacological activities of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro [mdpi.com]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. particle.dk [particle.dk]

- 9. scielo.br [scielo.br]

- 10. wjarr.com [wjarr.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Metals Complexes | Scholars Middle East Publishers [saudijournals.com]

- 16. saudijournals.com [saudijournals.com]

- 17. chemistryjournal.net [chemistryjournal.net]

- 18. pharmaerudition.org [pharmaerudition.org]

Methodological & Application

Cytotoxicity assay of 1-Methyl-3-(2-phenylhydrazono)indolin-2-one on cancer cell lines

Application Note & Protocol

Title: Comprehensive Cytotoxicity Profiling of 1-Methyl-3-(2-phenylhydrazono)indolin-2-one in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: This document provides a detailed framework and experimental protocol for evaluating the cytotoxic potential of the novel isatin derivative, this compound, against various cancer cell lines. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including notable anticancer properties. This guide outlines the scientific rationale, step-by-step protocols for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and a framework for interpreting the resulting data. We delve into the causality behind key experimental choices, from cell line selection to assay endpoint, to ensure a robust and reproducible assessment of the compound's in vitro efficacy.

Introduction: The Therapeutic Potential of Isatin Derivatives

Isatin (1H-indole-2,3-dione) is a privileged scaffold in drug discovery, forming the structural core of numerous compounds with potent biological activities. The versatility of the isatin ring allows for chemical modifications at multiple positions, particularly N-1 and C-3, leading to a diverse library of derivatives. The hydrazono moiety at the C-3 position is a key pharmacophore that has been associated with significant anticancer activity in related compounds.

The proposed mechanism of action for many isatin-hydrazone hybrids involves the induction of apoptosis through the modulation of critical cellular pathways. These compounds have been shown to act as inhibitors of protein kinases, interfere with the cell cycle, and induce oxidative stress, ultimately leading to programmed cell death in cancer cells. Therefore, this compound, as a representative of this class, warrants a thorough investigation of its cytotoxic effects to determine its potential as a novel anticancer agent.

This application note provides a comprehensive guide to initiate this investigation, focusing on a robust, widely accepted method for quantifying cytotoxicity.

Experimental Design & Rationale

A successful cytotoxicity study hinges on a well-planned experimental design. The following sections detail the critical components and the reasoning behind their selection.

Cell Line Selection

The choice of cancer cell lines is paramount and should be guided by the research question. It is recommended to use a panel of cell lines from different tissue origins to assess the compound's spectrum of activity. For initial screening, a common selection includes:

-

MCF-7: A human breast adenocarcinoma cell line, estrogen receptor-positive.

-

HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used cell lines.

-

A549: A human lung carcinoma cell line.

-

HepG2: A human liver carcinoma cell line.

A non-cancerous cell line, such as human dermal fibroblasts (HDF) or retinal pigment epithelial cells (ARPE-19), should be included as a control to assess the compound's selectivity for cancer cells over normal cells.

The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Why the MTT Assay?

-

Reliability and Reproducibility: It is a well-established and highly standardized method.

-

High Throughput: The assay is easily adaptable for a 96-well plate format, allowing for the screening of multiple concentrations and replicates simultaneously.

-

Sensitivity: It can detect a significant change in the viable cell number, providing a quantitative measure of cytotoxicity.

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Detailed Experimental Protocol

3.1. Materials and Reagents

-

Cell Lines: MCF-7, HeLa, A549, HepG2, and a non-cancerous control line.

-

Culture Medium: DMEM or RPMI-1640 (as appropriate for the cell line), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Compound: this compound, dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS).

-

Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.

-

Other Reagents: Trypsin-EDTA, PBS, Trypan Blue.

-

Equipment: 96-well flat-bottom sterile cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

3.2. Step-by-Step Procedure

Day 1: Cell Seeding

-

Cell Culture: Grow the selected cell lines in their appropriate culture medium in a humidified incubator at 37°C with 5% CO₂. Ensure cells are in the logarithmic growth phase.

-

Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.

-

Cell Counting: Perform a cell count using a hemocytometer and assess viability with the Trypan Blue exclusion method. Viability should be >95%.

-

Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

-

Expert Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. Optimization for each cell line is recommended.

-

-

Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.

Day 2: Compound Treatment

-

Prepare Dilutions: Prepare a series of dilutions of the test compound in a complete culture medium from the DMSO stock. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

-

Control Wells: Prepare wells with medium only (blank), cells with medium (negative control), and cells with medium containing the same percentage of DMSO as the highest compound concentration (vehicle control).

-

-

Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

-

Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.

Day 4: MTT Assay

-

Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

-

Trustworthiness Check: Incomplete solubilization is a common source of error. Ensure the purple color is uniform throughout the well before reading.

-

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

4.1. Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle control using the following formula:

% Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

4.2. Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell growth by 50%. This value is a key indicator of the compound's potency.

-

Plot the % Viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a dose-response curve and determine the IC₅₀ value.

4.3. Sample Data Presentation

The results should be summarized in a clear, tabular format.

| Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |

| MCF-7 | 48 | Example: 8.5 ± 0.7 |

| HeLa | 48 | Example: 12.2 ± 1.1 |

| A549 | 48 | Example: 25.1 ± 2.3 |

| HepG2 | 48 | Example: 15.6 ± 1.4 |

| HDF | 48 | Example: >100 |

This is example data and should be replaced with experimental results.

Mechanistic Insights: Hypothesized Signaling Pathway

Based on literature for related isatin-hydrazone compounds, a plausible mechanism of action for this compound is the induction of apoptosis via intrinsic pathways. This could involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Caption: Hypothesized apoptotic pathway induced by the test compound.

Conclusion and Future Directions

This application note provides a robust protocol for the initial cytotoxic evaluation of this compound. A dose-dependent inhibition of cancer cell viability, particularly with selectivity over non-cancerous cells, would establish this compound as a promising hit for further development.

Future studies should aim to:

-

Confirm the mechanism of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining.

-

Investigate the effect on the cell cycle through flow cytometry analysis.

-

Perform Western blot analysis to validate the modulation of key proteins in the hypothesized signaling pathway (e.g., Bcl-2, Bax, cleaved Caspase-3).

By following this structured approach, researchers can generate high-quality, reproducible data to rigorously assess the anticancer potential of novel isatin derivatives.

References

-

Title: Isatin-hydrazones as potent cytotoxic agents: A review Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: The use of MTT assay for the evaluation of cytotoxic activity of anticancer drugs Source: National Library of Medicine URL: [Link]

-

Title: Synthesis, characterization and anticancer activity of some novel isatin (1H-indole-2,3-dione) derivatives Source: National Library of Medicine URL: [Link]

-

Title: Isatin-based compounds as promising anticancer agents Source: National Library of Medicine URL: [Link]

Application Notes and Protocols for 1-Methyl-3-(2-phenylhydrazono)indolin-2-one in Epilepsy Research

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Epilepsy, a chronic neurological disorder affecting millions globally, is characterized by recurrent, unprovoked seizures.[1][2] While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel anticonvulsant therapies.[1][2] The isatin (1H-indole-2,3-dione) scaffold has emerged as a promising pharmacophore in the development of new central nervous system (CNS) active agents, exhibiting a wide range of biological activities, including anticonvulsant properties.[3][4][5] Isatin derivatives, particularly hydrazone analogs, have been a focus of medicinal chemistry research due to their potential to interact with various biological targets implicated in epileptogenesis.[6][7]

This document provides a detailed guide on the potential application of a specific isatin derivative, 1-Methyl-3-(2-phenylhydrazono)indolin-2-one , in epilepsy research. While direct studies on this particular molecule are emerging, this guide synthesizes established methodologies for evaluating related isatin-hydrazone compounds to provide a robust framework for its investigation as a novel anticonvulsant agent. The protocols outlined herein are designed to be self-validating and are grounded in authoritative preclinical screening standards.

Chemical Profile of the Investigational Compound

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| This compound |  | 15096-16-9[8][9] | C₁₅H₁₃N₃O[8] | 251.28 g/mol [8] |

Proposed Mechanism of Action & Rationale for Investigation

The anticonvulsant activity of many existing AEDs is mediated through the modulation of voltage-gated ion channels (e.g., sodium and calcium channels), enhancement of GABAergic inhibition, or attenuation of glutamatergic excitation.[10][11] Research on various isatin derivatives suggests that their anticonvulsant effects may arise from multiple mechanisms. Some studies have shown that isatin-based compounds can modulate GABA levels in the brain, a key inhibitory neurotransmitter.[3][4] An imbalance between excitatory and inhibitory neurotransmission is a primary factor in seizure generation.[11]

The rationale for investigating this compound is based on the established anticonvulsant potential of the isatin-hydrazone scaffold.[6][7] The structural features of this compound, including the isatin core, the hydrazone linker, and the phenyl substituent, provide a framework for potential interactions with molecular targets relevant to seizure control. Preclinical evaluation using standardized in vivo and in vitro models is the critical next step to elucidate its efficacy and mechanism of action.

Experimental Workflows and Protocols

A tiered approach to screening, starting with broad in vivo assessments and progressing to more specific mechanistic studies, is recommended. This workflow ensures a comprehensive evaluation of the compound's potential as an anticonvulsant.

Caption: Proposed experimental workflow for evaluating this compound.

Protocol 1: Maximal Electroshock (MES) Seizure Model

Rationale: The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][2][12] It assesses a compound's ability to prevent the spread of seizures.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control: Phenytoin (e.g., 25 mg/kg)

-

Male Swiss albino mice (20-25 g)

-

Electroconvulsiometer

-

Corneal electrodes

-

Saline solution (0.9%)

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Compound Administration:

-